methyl(4H-1,2,4-triazol-3-ylmethyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(1H-1,2,4-triazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-5-2-4-6-3-7-8-4/h3,5H,2H2,1H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNQOXSCLKXPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Methyl 4h 1,2,4 Triazol 3 Ylmethyl Amine
Medicinal Chemistry
Derivatives of 1,2,4-triazole (B32235) are known to exhibit a wide range of pharmacological activities, including antifungal, antiviral, antibacterial, and anticancer properties. nih.gov The triazole ring can interact with various biological targets, often through hydrogen bonding and coordination with metal ions in enzyme active sites. It is plausible that methyl(4H-1,2,4-triazol-3-ylmethyl)amine could serve as a building block or a lead compound in the development of new therapeutic agents.
Agriculture
In the agricultural sector, triazole compounds are widely used as fungicides. chemimpex.com They are known to be effective against a broad spectrum of fungal pathogens that affect crops. The primary mechanism of action for many triazole fungicides is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal cell membranes. This disruption leads to the inhibition of fungal growth and proliferation. Given its 1,2,4-triazole core, this compound could potentially be investigated for its fungicidal or other pesticidal activities.
Mechanism of Action
The specific mechanism of action for methyl(4H-1,2,4-triazol-3-ylmethyl)amine has not been elucidated in the available literature. However, based on the known mechanisms of other 1,2,4-triazole (B32235) derivatives, particularly in the context of antifungal activity, it is hypothesized that it could act as an inhibitor of cytochrome P450 enzymes. In fungi, the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme, is essential for the synthesis of ergosterol (B1671047). The nitrogen atoms in the triazole ring can coordinate with the heme iron atom in the active site of this enzyme, effectively blocking its function.
Research Findings
Specific research findings dedicated solely to methyl(4H-1,2,4-triazol-3-ylmethyl)amine are scarce in peer-reviewed journals and patent literature. Much of the available information pertains to the broader class of 1,2,4-triazoles and their derivatives. Research in this area continues to explore the synthesis of novel triazole compounds and screen them for various biological activities. The potential of this compound as a scaffold for further chemical modification to enhance its biological efficacy remains an area for future investigation.
Coordination Chemistry and Metal Complex Formation by Methyl 4h 1,2,4 Triazol 3 Ylmethyl Amine
Methyl(4H-1,2,4-triazol-3-ylmethyl)amine as a Ligand
Ligand Design Principles and Coordination Sites (Triazole Nitrogen, Amine Nitrogen)
This compound is a potentially versatile ligand for coordination chemistry. Its structure features two primary sites for metal ion coordination: the nitrogen atoms of the 1,2,4-triazole (B32235) ring and the nitrogen atom of the terminal methylamine (B109427) group.
Amine Nitrogen Atom: The exocyclic methylamine group provides an additional coordination site. The lone pair of electrons on the amine nitrogen can form a coordinate bond with a metal ion.
The presence of both the triazole ring and the flexible aminomethyl side arm suggests that this compound could function as a chelating ligand, potentially forming a stable five-membered ring by coordinating to a single metal center through one of the triazole nitrogens (likely N2 or N4) and the amine nitrogen. This bidentate chelation is a common feature for ligands with similar structures and enhances the stability of the resulting metal complexes. nih.govresearchgate.net
Synthesis of Transition Metal Complexes (e.g., Iron(II), Cadmium(II), Cobalt(II), Copper(II), Nickel(II), Zinc(II))
The synthesis of transition metal complexes with 1,2,4-triazole-based ligands is generally straightforward. Typically, a solution of the ligand in a suitable solvent, such as ethanol, methanol, or acetonitrile, is mixed with a solution of the desired metal salt (e.g., chlorides, nitrates, acetates, or perchlorates). nih.govnih.govnih.gov The reaction mixture is often stirred and may be heated to reflux to ensure complete reaction. nih.govmdpi.com
Upon mixing, the formation of the complex is often indicated by a color change or the precipitation of a solid product. Crystalline products suitable for X-ray diffraction can be obtained by slow evaporation of the solvent, vapor diffusion of an anti-solvent, or hydrothermal synthesis methods. nih.govwhiterose.ac.uk The stoichiometry of the resulting complex (i.e., the metal-to-ligand ratio) can be controlled by adjusting the molar ratios of the reactants. nih.gov
Structural Characterization of Coordination Compounds
Coordination Geometries and Bridging Modes
The coordination geometry around the central metal ion in complexes with triazole-based ligands is diverse and depends on the metal's electronic configuration, the ligand-to-metal ratio, and the nature of any co-ligands or anions. Common geometries observed for the specified transition metals include:
Octahedral: A six-coordinate geometry is very common, particularly for iron(II), cobalt(II), and nickel(II). nih.govpreprints.orgekb.eg This can be achieved, for example, by the coordination of two tridentate ligands or by a combination of bidentate ligands and monodentate co-ligands (like water or thiocyanate). nih.govpreprints.org
Tetrahedral: A four-coordinate geometry is frequently observed for zinc(II) and cadmium(II). nih.govnih.govresearchgate.net
Square Planar/Square Pyramidal: These geometries are often adopted by copper(II) complexes. nih.govresearchgate.net
As mentioned, the most common bridging mode for 1,2,4-triazole ligands is the N1,N2-bridge, which connects two metal ions to form polynuclear structures. nih.gov The flexibility of the aminomethyl side arm in this compound could allow for more complex bridging modes, potentially leading to the formation of unique polymeric frameworks.
Q & A
Q. What are the established synthetic routes for methyl(4H-1,2,4-triazol-3-ylmethyl)amine?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 3-(chloromethyl)-4H-1,2,4-triazole with methylamine in ethanol under reflux conditions, followed by purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) . Alternative routes include the alkylation of triazole derivatives with methylamine in the presence of a base like K₂CO₃, monitored by TLC for reaction completion .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the amine proton (δ 2.8–3.2 ppm) and triazole ring carbons (δ 145–160 ppm) .
- FTIR : Absorption bands at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C-N in triazole) .
- Elemental analysis : To verify purity (>95%) and stoichiometry .
- X-ray crystallography : For definitive structural confirmation (e.g., SHELX programs for refinement) .
Q. How is the biological activity of this compound initially screened?
Preliminary screening involves:
Q. What tautomeric forms are observed in triazole derivatives like this compound?
The 1,2,4-triazole ring exhibits tautomerism, with the 3-amine group favoring the 4H-tautomer in solution. X-ray studies show planar geometry, with dihedral angles <5° between the triazole and substituent rings, stabilizing the 4H-form .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Q. What mechanistic insights explain its antimicrobial activity?
The compound inhibits fungal cytochrome P450 enzymes (e.g., CYP51) via triazole coordination to the heme iron, as shown in docking studies (AutoDock Vina) with binding energies ≤-7.5 kcal/mol . Bacterial membrane disruption is also hypothesized, based on lipophilicity (LogP ~1.5) and molecular dynamics simulations .
Q. How are computational methods applied to study this compound?
Q. What coordination chemistry is observed with transition metals?
The triazole amine acts as a bidentate ligand, coordinating through the N3 and NH₂ groups. For example, Cu(II) complexes adopt square planar geometries (UV-Vis λmax ~600 nm), while Zn(II) forms tetrahedral structures, confirmed by magnetic susceptibility and single-crystal XRD .
Q. How do structural modifications affect bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
